
6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
Overview
Description
“6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide” is an organic heterotricyclic compound . It is a potent, selective allosteric inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The work describes the optimization of the 3- (3-phenyl-3 H -imidazo [4,5- b ]pyridin-2-yl)pyridin-2-amine chemical series as potent, selective allosteric inhibitors of AKT kinases, leading to the discovery of ARQ 092 .Molecular Structure Analysis
The cocrystal structure of compound 21a bound to full-length AKT1 confirmed the allosteric mode of inhibition of this chemical class and the role of the cyclobutylamine moiety . The PDB code for 21a bound to AKT1 is 5KCV .Chemical Reactions Analysis
The compound demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, as well as potent cellular inhibition of AKT activation and the phosphorylation of the downstream target PRAS40 . It also served as a potent inhibitor of the AKT1-E17K mutant protein and inhibited tumor growth in a human xenograft mouse model of endometrial adenocarcinoma .Physical And Chemical Properties Analysis
The molecular formula of the compound is C25H21N5O . The molecular weight is 407.5 g/mol .Scientific Research Applications
AKT Inhibition
AZD-26 is an inhibitor of AKT . It inhibits the phosphorylation of Thr308 on AKT in BT474 cells with an IC(50) of 422nM. It also inhibits the phosphorylation of Ser473 on AKT in MDAMB468 cells with an IC(50) of 322nM . This makes it a valuable tool in research studies investigating the role of AKT in various cellular processes.
Cancer Research
In the field of oncology, AZD-26 has been used to study its effects on cancer cells . The compound’s ability to inhibit AKT, a kinase that plays a critical role in cell survival and proliferation, makes it a potential therapeutic target for cancer treatment .
Biochemical and Biophysical Screening
AZD-26 has been used in biochemical and biophysical screening strategies to identify and optimize small molecule Akt1 inhibitors . These inhibitors act through a mechanism distinct from that observed for kinase domain ATP-competitive inhibitors .
Real-time Monitoring of AKT Activity
The compound has been used in the development of real-time monitoring systems for AKT activity in live tissue . This has applications in various fields of research including oncology, neuroscience, and inflammatory disease research .
Study of AKT Dynamics
The Akt-FRET biosensor mouse, which allows for the longitudinal assessment of AKT activity using intravital imaging, has been used to study the dynamics of AKT activation in diverse tissues . This includes individual islets of the pancreas, in the brown and white adipose tissue, and in the skeletal muscle .
Pharmacological Diversity
The pharmacological diversity of AKT inhibitors, including AZD-26, provides a repertoire of context-specific therapeutic options . This highlights the utility of individual AKT inhibitors, both as drugs and as chemical probes .
Mechanism of Action
The compound works by binding to and inhibiting the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis . Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents .
Safety and Hazards
Future Directions
The compound is currently undergoing preclinical and clinical testing for anticancer . The recent successes of CDK inhibitors in the clinic, combined with the potential for structure-based routes to the development of non–ATP-competitive CDK inhibitors, and evidence that CDK inhibitors may have use in suppressing chromosomal instability and in synthetic lethal drug combinations inspire optimism that CDK inhibitors will become important weapons in the fight against cancer .
properties
IUPAC Name |
6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZDHCBMNHMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






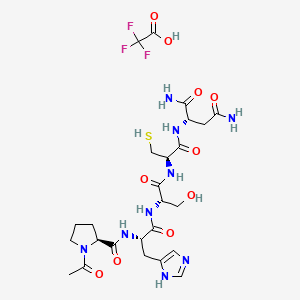

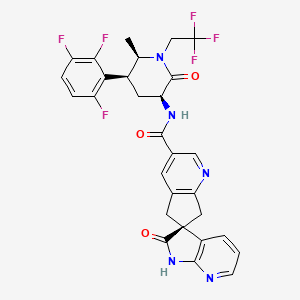
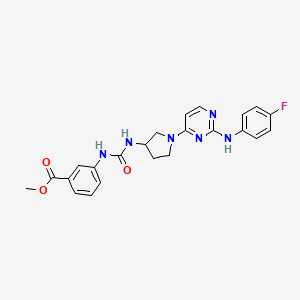
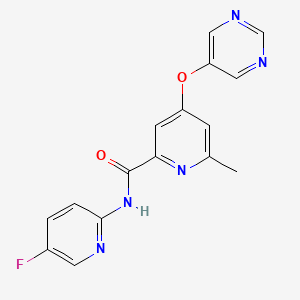

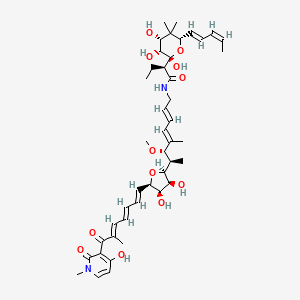
![5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione](/img/structure/B605690.png)